molecular formula C12H13N3OS B4329603 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone

1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone

Cat. No.: B4329603
M. Wt: 247.32 g/mol
InChI Key: NYQJDIXUJUILLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a benzylamino group, and an ethanone moiety attached to the thiazole ring.

Preparation Methods

The synthesis of 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.

    Benzylation: The benzylamino group can be introduced by reacting the intermediate with benzyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives to highlight its uniqueness:

    Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

    Tiazofurin: An antineoplastic drug containing a thiazole ring, used in cancer therapy.

Properties

IUPAC Name

1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(16)10-11(13)15-12(17-10)14-7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQJDIXUJUILLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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